1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol

Catalog No.
S15864835
CAS No.
M.F
C10H22N2O
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)pro...

Product Name

1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3

InChI Key

MVFPEXVJRARCRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1(CCC1)CN)O

1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is a chemical compound characterized by its unique structure, which includes a cyclobutyl group, an aminomethyl substituent, and a dimethylamino functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is C_{11}H_{19}N_2O, with a molecular weight of approximately 186.29 g/mol .

Typical of amines and alcohols. Notably, it can undergo:

  • Alkylation: The dimethylamino group can be involved in alkylation reactions, allowing for the introduction of various substituents.
  • Acylation: The hydroxyl group may react with acyl chlorides to form esters, which can further modify its properties.
  • Formation of Salts: The basic nature of the dimethylamino group enables it to form salts with acids, enhancing solubility and stability.

These reactions are essential for modifying the compound's structure to enhance its biological activity or pharmacokinetic properties

Research indicates that 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural components suggest possible interactions with various biological targets:

  • Antimicrobial Activity: Compounds with similar structures often show efficacy against bacterial strains.
  • Neurological Effects: Given the presence of the dimethylamino group, it may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders.
  • Anticancer Potential: Some derivatives of similar compounds have demonstrated anticancer properties by interfering with cellular signaling pathways involved in tumor growth .

Synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol typically involves several steps: